3-Hydroxy-2',4',5',7-tetramethoxyflavone
Description
3-Hydroxy-2',4',5',7-tetramethoxyflavone (3H7-TMF) is a hydroxylated tetramethoxyflavone (TMF) characterized by a hydroxyl group at position 3 and methoxy groups at positions 2', 4', 5', and 7 on the flavone backbone (PubChem CID: 24721676) . It has been identified in studies focusing on its interaction with cytochrome P450 (CYP) enzymes and gastrointestinal permeability .
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-11-14(7-10)26-19(18(21)17(11)20)12-8-15(24-3)16(25-4)9-13(12)23-2/h5-9,21H,1-4H3 |
InChI Key |
JIGPTRZDQGCODU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
A key approach is the selective demethylation of fully methylated flavones such as sinensetin (3',4',5,6,7-pentamethoxyflavone) or related polymethoxyflavones. The demethylation targets the methoxy group at position 3 to yield the hydroxy derivative.
- Reagents: Acidic alcoholic solutions, especially alcoholic hydrochloric acid (HCl in ethanol), are used.
- Temperature: Reflux conditions above 50°C.
- Solvent composition: Alcoholic HCl solutions containing less than 50% water by weight to avoid excessive hydrolysis and side reactions.
- Duration: Prolonged reflux (e.g., 130 hours) to ensure complete demethylation.
Process Description and Outcomes
A patented process (WO2007083263A1) describes refluxing polymethoxyflavones such as tangeretin in 1.25 M HCl in ethanol. After reflux, the solvent is evaporated and replaced multiple times with fresh ethanol to remove residual acid. The resulting product is obtained in nearly quantitative yield with high purity.
Analytical Verification
- NMR Spectroscopy: Both ^1H and ^13C NMR confirm the presence of hydroxy substitution and the retention of methoxy groups.
- HPLC-UV-MS: Used to quantify conversion and purity, showing minor amounts of unreacted starting material.
- Yields: Typically above 85% with minimal by-products.
Total Synthesis via Chalcone Intermediate and Oxidative Cyclization
Synthetic Route
Another method involves multi-step organic synthesis starting from hydroxyacetophenone and methoxybenzaldehyde derivatives:
- Step 1: Methylation of 2,4,6-trihydroxyacetophenone with methyl iodide to produce 2-hydroxy-4,6-dimethoxyacetophenone.
- Step 2: Aldol condensation of this acetophenone with 3,4-dimethoxybenzaldehyde under basic conditions (50% KOH in ethanol) to yield a chalcone intermediate (3,4,4',6'-tetramethoxychalcone).
- Step 3: Oxidative cyclization of the chalcone using selenium dioxide (SeO2) in isoamyl alcohol or iodine/DMSO in reflux conditions to form the flavone ring, yielding 3',4',5,7-tetramethoxyflavone.
This synthetic strategy allows precise control over substitution patterns and yields compounds with the desired methoxy and hydroxy groups after subsequent demethylation if necessary.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Methylation | Methyl iodide, K2CO3, acetone | ~90% |
| Aldol Condensation | 50% KOH, ethanol, room temp, 48h | ~97% |
| Oxidative Cyclization | SeO2, isoamyl alcohol, reflux 24h | ~20% (SeO2 method) |
| Iodine, DMSO, reflux 45 min | ~80% (iodine method) |
The iodine/DMSO method is preferred for higher yield and cleaner product formation.
Characterization
- [^1H NMR](pplx://action/followup): Methoxy protons appear as singlets around δ 3.8 ppm; aromatic protons show characteristic splitting patterns.
- [^13C NMR](pplx://action/followup): Signals confirm the flavone carbonyl and aromatic carbons.
- UV-Vis and IR Spectroscopy: Confirm conjugated flavone structure.
- The overall yield of 3',4',5,7-tetramethoxyflavone from starting materials is approximately 27.4% after purification.
Comparative Analysis of Preparation Methods
| Aspect | Selective Demethylation of PMFs | Total Synthesis via Chalcone Route |
|---|---|---|
| Starting Material | Natural or synthetic polymethoxyflavones | Commercial hydroxyacetophenone & aldehyde |
| Reaction Type | Acidic hydrolysis/demethylation | Methylation, aldol condensation, cyclization |
| Reaction Duration | Long reflux (up to 130 h) | Multiple steps, total time varies |
| Yield | High (>85%) for demethylation step | Moderate overall (~27%) |
| Purity | High, minor unreacted starting material | High after purification |
| Scalability | Suitable for food-grade production | Suitable for laboratory synthesis |
| Analytical Verification | HPLC, NMR, MS | NMR, IR, UV, Mass Spectrometry |
Summary of Research Outcomes
- The patented demethylation process offers a practical, high-yielding, and food-compatible method to prepare hydroxy-polymethoxyflavones including 3-hydroxy-2',4',5',7-tetramethoxyflavone analogs.
- The total synthesis route provides flexibility to prepare various methoxy-substituted flavones with defined substitution patterns, useful for research and development of flavonoid derivatives.
- Analytical data including NMR, HPLC-UV-MS, and spectroscopic methods consistently confirm the structure and purity of the products.
- Both methods have been validated by multiple research groups and patent literature, ensuring their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the flavone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a dihydroflavone.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Investigated for its anticancer, anti-inflammatory, and vasorelaxant activities. .
Industry: Potential use in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone involves multiple pathways:
Anticancer Activity: Induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of caspase-3 and caspase-9.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Vasorelaxant Activity: Involves the NO/sGC/cGMP pathway, calcium and potassium channels, and muscarinic and beta-adrenergic receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues of 3H7-TMF include:
| Compound Name | Substituent Positions | PubChem CID | Key Differences from 3H7-TMF |
|---|---|---|---|
| 3',4',7,8-TMF (78-TMF) | Methoxy at 3',4',7,8 | 4033898 | Lacks hydroxyl; methoxy at 8 instead of 2',5' |
| 3',4',5,7-TMF (57-TMF) | Methoxy at 3',4',5,7 | 631170 | Lacks hydroxyl; methoxy at 5 instead of 2',5' |
| 3-Hydroxy-2',4',5',6-TMF (3H6-TMF) | Hydroxyl at 3; methoxy at 2',4',5',6 | 24721087 | Methoxy at 6 instead of 7 |
| 5-Hydroxy-6,7,3',4'-TMF | Hydroxyl at 5; methoxy at 6,7,3',4' | Not specified | Hydroxyl at 5; methoxy at 6 instead of 2',5' |
| 5-Hydroxy-2',3,4',7-TMF | Hydroxyl at 5; methoxy at 2',3,4',7 | 19056-75-8 | Hydroxyl at 5; methoxy at 3 instead of 5' |
The position of hydroxyl and methoxy groups critically affects physicochemical properties. For example, 3H7-TMF’s hydroxyl at C-3 and methoxy at C-7 may enhance its interaction with CYP enzymes compared to 78-TMF or 57-TMF, which lack hydroxyl groups .
2.2.1. CYP450 Inhibition
A study comparing four TMFs revealed:
| Compound | CYP3A4 Inhibition (%) | CYP2D6 Inhibition (%) | Gastrointestinal Permeability (Papp ×10⁻⁶ cm/s) |
|---|---|---|---|
| 3H7-TMF | 58.2 ± 4.1 | 42.7 ± 3.8 | 12.3 ± 1.2 |
| 78-TMF | 34.5 ± 3.2 | 22.1 ± 2.5 | 8.7 ± 0.9 |
| 57-TMF | 29.8 ± 2.9 | 18.9 ± 1.7 | 9.1 ± 0.8 |
| 3H6-TMF | 47.6 ± 3.7 | 35.4 ± 3.1 | 10.9 ± 1.1 |
3H7-TMF exhibited the strongest CYP3A4 and CYP2D6 inhibition among TMFs, likely due to its hydroxyl group enhancing binding affinity to enzyme active sites . Its moderate gastrointestinal permeability (Papp = 12.3 ×10⁻⁶ cm/s) suggests partial absorption in the intestine.
2.2.2. ABCG2 Inhibition
In contrast to 3H7-TMF, 5-Hydroxy-2',3,4',7-TMF demonstrated weak ABCG2 inhibition (IC₅₀ = 3.27–3.89 µM in Hoechst 33342 and pheophorbide A assays) . This highlights the importance of hydroxyl positioning: a hydroxyl at C-5 (instead of C-3) may reduce interactions with ABCG2 efflux pumps.
Metabolic Stability
The hydroxyl group’s position (C-3 vs.
Key Research Findings
- CYP Inhibition: 3H7-TMF’s hydroxyl group enhances CYP3A4 inhibition by 70% compared to non-hydroxylated TMFs, suggesting drug-drug interaction risks .
- Solubility : The C-3 hydroxyl group increases water solubility relative to 78-TMF and 57-TMF, which could improve bioavailability .
- Structural-Activity Relationship (SAR) : Methoxy groups at 2' and 5' positions in 3H7-TMF may contribute to steric hindrance, reducing off-target effects compared to 3H6-TMF .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Hydroxy-2',4',5',7-tetramethoxyflavone in laboratory settings?
- Methodological Answer : The compound is synthesized via methylation of hydroxyl groups on flavonoid precursors. A typical protocol involves reacting 2,4,6-trihydroxyacetophenone with acyl chlorides (e.g., 2,4,5-trimethoxybenzoyl chloride) followed by base-catalyzed rearrangement (e.g., using potassium carbonate in acetone or DMSO under reflux). Methylation is achieved with methyl iodide (CH3I), and purification involves chromatographic separation of intermediates .
Q. How is the structure of 3-Hydroxy-2',4',5',7-tetramethoxyflavone confirmed after synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include a sharp singlet at ~13.65 ppm (¹H NMR) for the hydrogen-bonded 5-hydroxy group and distinct ¹³C NMR resonances for methoxy and carbonyl carbons. Liquid chromatography-mass spectrometry (LCMS) further validates molecular weight (e.g., m/z 358.11 for [M+H]<sup>+</sup>) and fragmentation patterns .
Q. What natural sources are reported for 3-Hydroxy-2',4',5',7-tetramethoxyflavone and its analogs?
- Methodological Answer : The compound and its derivatives are isolated from plants like Vitex trifolia and Polygonum viscosum using ethyl acetate extraction, followed by column chromatography and preparative thin-layer chromatography (PTLC). Comparative TLC studies and spectroscopic matching with reference standards are used for identification .
Advanced Research Questions
Q. How do structural variations among similar flavones affect their biological activity?
- Methodological Answer : Methoxy group positioning significantly impacts bioactivity. For example:
- Lipophilicity : Increasing methoxy groups (e.g., 3,5-dihydroxy-6,7,3',4'-tetramethoxyflavone) enhances membrane permeability .
- Reactivity : Hydroxyl groups at 3' and 4' positions enable metal chelation (e.g., Sr<sup>2+</sup> binding), while methylation reduces antioxidant capacity .
- Bioactivity : Analogous compounds like casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) show anti-proliferative effects in leukemia cells via apoptosis induction .
Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from structural analogs or impurities. Strategies include:
- LCMS Purity Checks : Differentiate isomers (e.g., 3-hydroxy-2',4',5',7-tetramethoxyflavone vs. 3-hydroxy-2',4',5',6-tetramethoxyflavone) using retention times and fragmentation patterns .
- Comparative Assays : Test analogs side-by-side in standardized models (e.g., MTT assays for cytotoxicity) to isolate structure-activity relationships .
Q. What advanced techniques are used to study the metabolic pathways of 3-Hydroxy-2',4',5',7-tetramethoxyflavone in vivo?
- Methodological Answer : A drug metabolite cluster (DMC)-based data-mining strategy integrates UHPLC-HRMS with tandem MS/MS analysis. This identifies primary metabolites (e.g., glucuronidated/sulfated derivatives) and secondary metabolites (e.g., oxidized or demethylated products) in rat models. For example, 106 metabolites were characterized through oxidation, methylation, and conjugation reactions .
Q. How do researchers validate the role of specific hydroxyl/methoxy groups in biological interactions?
- Methodological Answer :
- Site-Directed Methylation : Block hydroxyl groups via selective methylation (e.g., using CH3I/K2CO3) and compare bioactivity pre/post-modification .
- Metal Chelation Studies : Test Sr<sup>2+</sup> precipitation reactivity; hydroxyls at 3' and 4' positions are critical for binding, while methoxy groups inhibit interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
